

Recombinant Expression and Purification of Dihydrofolate Reductase: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Dihydrofolic acid	
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Introduction

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that plays a critical role in cellular metabolism. It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1] THF and its derivatives are crucial for the de novo synthesis of purines, thymidylate, and certain amino acids, making DHFR indispensable for cell proliferation and survival.[2][3] Consequently, DHFR has emerged as a significant therapeutic target for various diseases, including cancer and infectious diseases.[1] [2] Inhibitors of DHFR, such as methotrexate, are widely used in chemotherapy.[1][4] The development of novel and more selective DHFR inhibitors necessitates a reliable and efficient method for producing highly purified and active recombinant DHFR for structural and functional studies.

These application notes provide a comprehensive overview and detailed protocols for the recombinant expression of DHFR in Escherichia coli and its subsequent purification using affinity and ion-exchange chromatography.

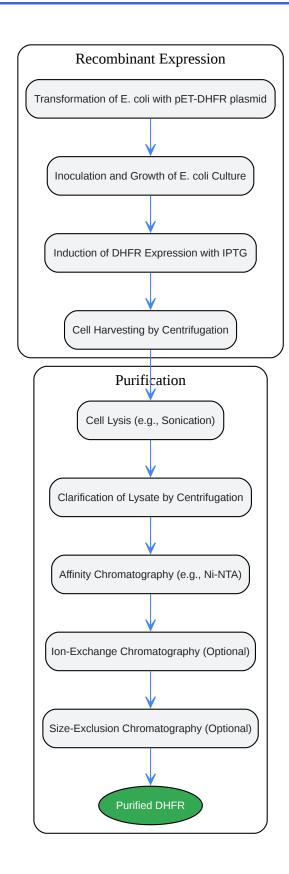
Principles of Recombinant DHFR Expression in E. coli



The recombinant expression of DHFR in E. coli is a widely adopted method for obtaining large quantities of the enzyme for research purposes. [5][6] This process involves the introduction of a plasmid vector containing the gene encoding for DHFR into a suitable E. coli host strain. The pET expression system is commonly employed for this purpose, utilizing the strong T7 promoter to drive high levels of protein expression. [5][7] The expression is typically induced by the addition of isopropyl β -D-1-thiogalactopyranoside (IPTG), which derepresses the T7 promoter. [8][9] To facilitate purification, the DHFR gene is often fused with an affinity tag, such as a polyhistidine-tag (His-tag), which allows for selective binding to a corresponding affinity resin. [9]

Experimental Workflow for DHFR Expression and Purification









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